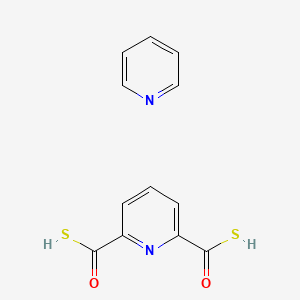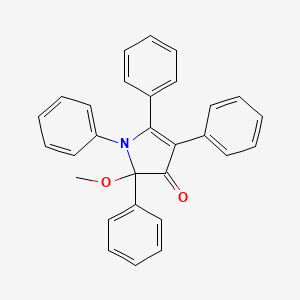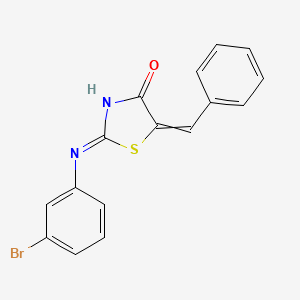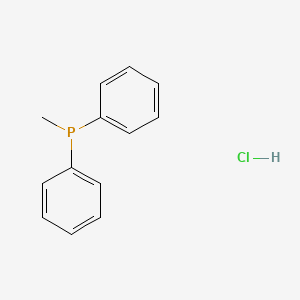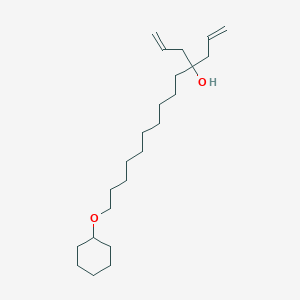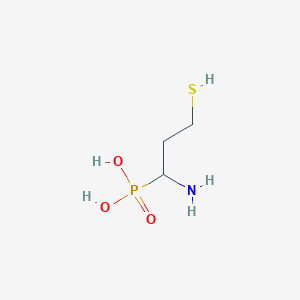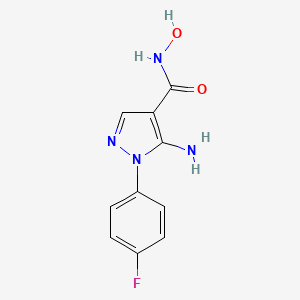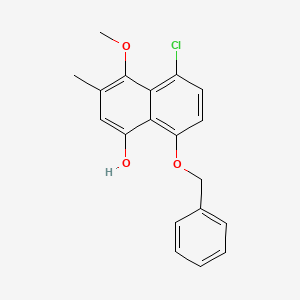
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions. Depending on the concentration, it can induce cell proliferation, apoptosis, or necrosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dimethylnaphthalene-1,4-dione typically involves the methoxylation of 2,3-dimethylnaphthalene-1,4-dione. This can be achieved through the reaction of 2,3-dimethylnaphthalene-1,4-dione with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Various oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
科学的研究の応用
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.
Biology: Employed in studies of cell toxicity, apoptosis, and necrosis due to its ability to induce intracellular superoxide anion formation.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its pro-apoptotic properties.
Industry: Utilized in the synthesis of other naphthoquinone derivatives for various industrial applications.
作用機序
The mechanism of action of 5-Methoxy-2,3-dimethylnaphthalene-1,4-dione involves its redox-cycling properties. The compound can undergo redox reactions to generate superoxide anions, which can lead to oxidative stress within cells. This oxidative stress can result in cell proliferation, apoptosis, or necrosis, depending on the concentration of the compound. The molecular targets and pathways involved include the induction of ROS and the activation of apoptotic pathways .
類似化合物との比較
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Similar in structure but with two methoxy groups at positions 2 and 3.
5-Methoxy-2-methylnaphthalene-1,4-dione: Similar but with only one methoxy group at position 5
Uniqueness
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which influences its redox properties and biological activities. The presence of both methoxy and methyl groups at specific positions enhances its ability to induce ROS formation and its potential therapeutic applications .
特性
CAS番号 |
90013-25-5 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
5-methoxy-2,3-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O3/c1-7-8(2)13(15)11-9(12(7)14)5-4-6-10(11)16-3/h4-6H,1-3H3 |
InChIキー |
QEJJTFXMRMVFNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


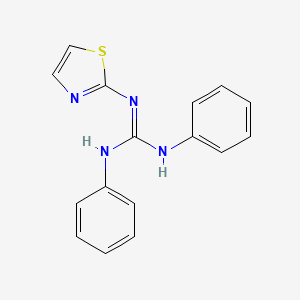
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
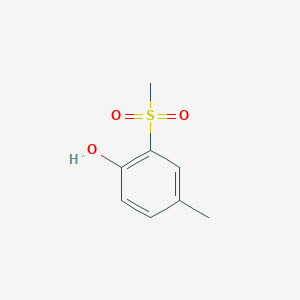
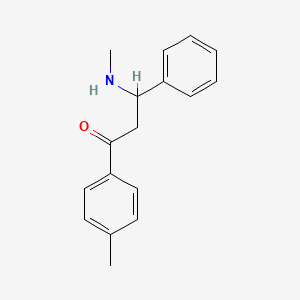
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
